![molecular formula C12H19NO5 B2430146 Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-32-7](/img/structure/B2430146.png)

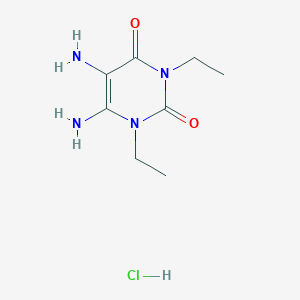

Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid, has the CAS Number: 1273566-32-7 . It has a molecular weight of 257.29 and its IUPAC name is (3R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis

The compound is a white to yellow solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

One application of Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is in the synthesis of complex molecules. For instance, Gossauer and Weller (1978) synthesized racemic 5'-tert-butoxycarbonyl-[4-vinyl]isoneobilirubinate, a compound related to this compound, which was used in the synthesis of bile pigments (Gossauer & Weller, 1978).

Inhibition of Enzymatic Activity

Another application is in the study of enzymatic inhibition. Ahmad, Phillips, and Stammer (1992) synthesized compounds from a similar molecule, which were potent inhibitors of L-aromatic amino acid decarboxylase, an important enzyme in neurotransmitter synthesis (Ahmad, Phillips, & Stammer, 1992).

Development of New Synthetic Methods

Furthermore, the compound has been used in developing new synthetic methods. Rassu et al. (1994) utilized a molecule structurally related to this compound in the efficient synthesis of β-hydroxy-α-amino acids, demonstrating its utility in synthetic organic chemistry (Rassu, Zanardi, Cornia, & Casiraghi, 1994).

Diels-Alder Reactions

In addition, Sha, Lee, and Wang (1995) synthesized furo[2,3- c ]pyrroles, which are structurally related to this compound, and studied their reactions in Diels-Alder processes, highlighting its relevance in creating complex cyclic structures (Sha, Lee, & Wang, 1995).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves the protection of a primary amine, followed by a Diels-Alder reaction, and then deprotection of the amine.", "Starting Materials": [ "3-methyl-1-butanol", "Sodium hydride", "Diethyl ether", "3-aminopentanoic acid", "tert-Butyloxycarbonyl chloride", "Maleic anhydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium bicarbonate", "Magnesium sulfate", "Methanol" ], "Reaction": [ "1. Protection of 3-aminopentanoic acid with tert-butyloxycarbonyl chloride in the presence of sodium bicarbonate and ethyl acetate to form Boc-protected amine.", "2. Deprotonation of 3-methyl-1-butanol with sodium hydride in diethyl ether to form the alkoxide.", "3. Addition of the Boc-protected amine to the alkoxide to form the imine intermediate.", "4. Addition of maleic anhydride to the imine intermediate to form the Diels-Alder adduct.", "5. Deprotection of the Boc group with hydrochloric acid in methanol to form the carboxylic acid.", "6. Neutralization of the carboxylic acid with sodium hydroxide.", "7. Extraction of the product with ethyl acetate.", "8. Drying of the organic layer with magnesium sulfate.", "9. Concentration of the organic layer in vacuo to obtain the desired product." ] } | |

CAS-Nummer |

1273566-32-7 |

Molekularformel |

C12H19NO5 |

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

(3R,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |

InChI-Schlüssel |

ZMNHADCKOZUFOT-CIUDSAMLSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2430068.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2430075.png)

![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)